2-Amino-4-methoxybenzothiazole

Description

Significance of Heterocyclic Compounds in Pharmaceutical Research and Chemical Biology

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of pharmaceutical research and chemical biology. mdpi.comreachemchemicals.comijsrtjournal.comopenmedicinalchemistryjournal.comafricanjournalofbiomedicalresearch.com Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in the development of new therapeutic agents. mdpi.comiajesm.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. ijsrtjournal.comopenmedicinalchemistryjournal.com Notably, over 85% of FDA-approved pharmaceutical molecules contain a heterocyclic core, highlighting their importance in modern medicine. scholarsportal.info These compounds form the basis for a vast range of drugs, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. mdpi.comreachemchemicals.comopenmedicinalchemistryjournal.com The unique three-dimensional arrangements and electronic properties of heterocyclic scaffolds allow for precise tuning of their pharmacological profiles.

The Benzothiazole (B30560) Nucleus as a Privileged Scaffold in Medicinal Chemistry Research

Among the myriad of heterocyclic structures, the benzothiazole nucleus stands out as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. scholarsportal.infoderpharmachemica.com The benzothiazole structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. iajesm.inderpharmachemica.com This bicyclic system is found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. derpharmachemica.comjchemrev.com The versatility of the benzothiazole core allows medicinal chemists to generate extensive libraries of compounds for screening against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. scholarsportal.infobenthamscience.combohrium.com The synthetic accessibility of benzothiazole derivatives further enhances their appeal in drug discovery programs. benthamscience.com

Overview of 2-Amino-4-methoxybenzothiazole within the Benzothiazole Class

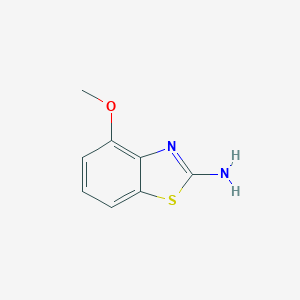

This compound is a specific derivative within the broader class of benzothiazoles. It is an organic compound with the molecular formula C₈H₈N₂OS. smolecule.comnih.gov The structure is characterized by a benzothiazole core with an amino group (-NH₂) at the 2-position and a methoxy (B1213986) group (-OCH₃) at the 4-position. smolecule.comnih.gov This compound typically appears as a beige chunky solid and is insoluble in water. smolecule.comnih.gov The presence of the amino and methoxy groups on the benzothiazole ring system significantly influences its chemical reactivity and biological properties, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol |

| Appearance | Beige chunky solid |

| Melting Point | 153-155 °C |

| CAS Number | 5464-79-9 |

Data sourced from multiple chemical suppliers and databases. smolecule.comnih.govsigmaaldrich.comthermofisher.com

Scope and Objectives of Academic Investigations on this compound

Academic research on this compound is primarily focused on several key areas. A significant portion of studies investigates its synthesis and the development of efficient synthetic methodologies. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov Researchers are also keenly interested in its biological activities, with studies exploring its potential as an antimicrobial and anticancer agent. smolecule.comekb.eg Furthermore, the compound serves as a crucial building block for the synthesis of novel derivatives with potentially enhanced therapeutic properties. sigmaaldrich.comnih.gov Spectroscopic and quantum chemical studies have also been conducted to understand its structural, vibrational, and electronic characteristics. nih.gov The overarching goal of these investigations is to fully elucidate the chemical and biological profile of this compound and to leverage this knowledge for the design and development of new functional molecules with applications in medicine and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBCRAVYUWNFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024484 | |

| Record name | 2-Amino-4-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5464-79-9 | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3D8644F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

307 to 311 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for 2 Amino 4 Methoxybenzothiazole and Its Derivatives

Exploration of Established Synthetic Pathways

Several classical methods have been refined over the years for the synthesis of 2-aminobenzothiazoles, including the specific target compound, 2-Amino-4-methoxybenzothiazole. These pathways often involve cyclization, amination, and condensation reactions.

Cyclization Reactions of Substituted Thiourea (B124793) Derivatives

The cyclization of aryl thiourea derivatives is a cornerstone in the synthesis of 2-aminobenzothiazoles. nih.govresearchgate.net This approach typically involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt to form a phenylthiourea (B91264) intermediate, which then undergoes cyclization. nih.gov A common method, known as the Hugerschoff reaction, utilizes bromine in chloroform (B151607) to induce the oxidative cyclization of the arylthiourea. researchgate.netresearchgate.net However, concerns over the hazardous nature of liquid bromine have led to the exploration of alternative brominating agents like benzyltrimethylammonium (B79724) tribromide. researchgate.net

The reaction mechanism is believed to proceed through the halogenation of the thiocarbonyl sulfur, creating a reactive intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the sulfur, leading to the formation of the benzothiazole (B30560) ring. researchgate.netmdpi.com The presence of an electron-donating group, such as the methoxy (B1213986) group at the 4-position, facilitates this electrophilic attack.

Copper and palladium catalysts have also been employed to facilitate the intramolecular C-S bond formation in substituted thioureas, offering milder reaction conditions. indexcopernicus.comresearchgate.net For instance, Cu(II) salts can promote the oxidative cyclization of arylthioureas, proving effective for substrates with both electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net

Table 1: Examples of Cyclization Reactions for 2-Aminobenzothiazole (B30445) Synthesis

| Precursor | Reagent/Catalyst | Product | Reference |

| Arylthiourea | Bromine in Chloroform | 2-Aminobenzothiazole | researchgate.net |

| Substituted Aniline, KSCN, Bromine | Acetic Acid | 2-Aminobenzothiazole | nih.gov |

| N-(3-methoxyphenyl)-N′-(pyridin-2-yl)thiourea | Copper(II) or Gold(III) | Substituted 2-Aminobenzothiazole | researchgate.netscilit.com |

| Arylthioureas | N-iodosuccinimide | 2-Aminobenzothiazole derivatives | researchgate.net |

Direct Amination Approaches to Benzothiazoles

Direct C-H amination of the benzothiazole ring presents a more atom-economical approach to synthesizing 2-aminobenzothiazoles. This strategy avoids the pre-functionalization of the starting material. Recent advancements have demonstrated the use of transition-metal-free conditions for this transformation. For example, an iodine-catalyzed direct amination of benzothiazoles with potassium selenocyanate (B1200272) (KSeCN) in water has been developed, offering an environmentally friendly route to primary 2-aminobenzothiazoles. rhhz.net

Another approach involves the use of copper(II) chloride complexes of amines as the nitrogen source. rsc.org This method allows for the direct amination of azoles, including benzothiazoles, under mild conditions. rsc.org Magnetically separable copper ferrite (B1171679) (CuFe2O4) nanoparticles have also been utilized as a recyclable catalyst for the direct C-H amination of benzothiazoles, further enhancing the green credentials of this synthetic route. researchgate.netresearchgate.net

Condensation Reactions for Scaffold Formation

Condensation reactions are widely used for constructing the benzothiazole scaffold. mdpi.commdpi.comekb.eg The most common method involves the reaction of a 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comekb.eg For instance, 2-aminothiophenol can be condensed with aldehydes in the presence of a catalyst to yield 2-substituted benzothiazoles. mdpi.commdpi.com A plausible mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate that subsequently cyclizes. ekb.eg

Various catalysts, including ammonium (B1175870) chloride, sulfated tungstate, and even commercial laccases, have been employed to promote these condensation reactions under greener conditions, such as in solvent-free systems or at room temperature. mdpi.commdpi.com

Synthesis via Halogenated Precursors and Amination

The use of halogenated precursors provides another versatile route to 2-aminobenzothiazoles. One common strategy involves the reaction of an ortho-haloaniline with a source of sulfur and nitrogen. For example, 2-iodoanilines can react with sodium dithiocarbamates in an Ullmann-type reaction to form 2-aminobenzothiazoles. nih.gov This reaction is typically catalyzed by a copper(II) salt. nih.gov

Another approach utilizes the reaction of 2-haloanilines with thiourea in the presence of a copper catalyst to achieve intramolecular C-S bond formation. indexcopernicus.comresearchgate.net This method is particularly useful for thioureas containing reactive ortho-halogens like bromine or iodine. researchgate.net

Modern Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the adoption of microwave-assisted synthesis and other green chemistry principles.

Microwave-Assisted Synthesis of this compound Analogs

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpbs.comsemanticscholar.orgscispace.comscispace.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives. nih.govijpbs.comscispace.com

For instance, the condensation reaction of 2-aminobenzothiazoles with other reagents to form more complex heterocyclic systems can be significantly expedited under microwave irradiation. ijpbs.comsemanticscholar.orgscispace.com Studies have shown that reactions that would typically require several hours of refluxing can be completed in a matter of minutes using a microwave reactor. semanticscholar.orgscispace.com The synthesis of Schiff bases from 2-aminobenzothiazole derivatives and aldehydes is another area where microwave assistance has proven to be highly effective, offering excellent yields in a fraction of the time required by conventional methods. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Condensation of 2-aminobenzothiazole and 2-(2-bromoacetyl)benzofuran | 5 hours | Not specified | Higher yield | scispace.com |

| Synthesis of Schiff base from 2-amino-6-nitrobenzothiazole | Hours | 8-10 minutes | From 30-46% to 76-80% | scispace.com |

| Synthesis of imidazo[2,1-b]benzothiazoles | 5 hours | Not specified | Higher yield | scispace.com |

Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Coupling Reactions)

Catalyst-mediated synthesis offers efficient and selective routes to this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools in this regard. nih.gov These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the benzothiazole scaffold and introducing diverse functionalities.

One notable application is the synthesis of 2-arylbenzothiazoles. While traditional methods often involve the condensation of 2-aminothiophenols with carboxylic acid derivatives, palladium catalysts can enable the direct coupling of 2-halobenzothiazoles with arylboronic acids (Suzuki coupling) or other organometallic reagents. researchgate.netresearchgate.net This approach provides a versatile platform for accessing a wide range of 2-arylbenzothiazole derivatives with varied substitution patterns.

The choice of ligands is critical for the success of palladium-catalyzed reactions, influencing catalyst stability, activity, and selectivity. Ligands such as BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. rsc.org

Beyond palladium, other transition metals like copper and iron have also been utilized. For instance, copper(I)-catalyzed tandem cyclization has been reported as an efficient method for synthesizing 2-aminobenzothiazoles. researchgate.net These catalytic systems often offer advantages in terms of cost and environmental impact compared to palladium.

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods for chemical compounds, including this compound. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. dataintelo.com

Key strategies in sustainable synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netmdpi.com For example, the synthesis of 2-arylbenzothiazoles has been successfully carried out in glycerol, a biodegradable and non-toxic solvent. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions can significantly reduce waste. researchgate.net Microwave irradiation has been employed to accelerate reactions, often leading to higher yields and shorter reaction times without the need for a solvent. researchgate.net

Use of Reusable Catalysts: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a key aspect of green chemistry. mdpi.com For instance, SnP2O7 has been used as a reusable catalyst for the synthesis of benzothiazoles. mdpi.com

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. researchgate.net

One innovative and sustainable approach involves the use of carbon dioxide (CO2) as a raw material for the cyclization of 2-aminothiophenols to form benzothiazoles. mdpi.com This method utilizes a renewable and abundant C1 source, contributing to a more sustainable chemical industry.

Functionalization and Derivatization of this compound

The this compound core structure provides multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Synthesis of Schiff Bases and Imine Derivatives

The amino group at the 2-position of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases or imines. sigmaaldrich.comsigmaaldrich.comresearchgate.net This reaction is a versatile method for introducing a wide array of substituents onto the benzothiazole scaffold.

For example, the reaction of this compound with 4-acetamidobenzaldehyde (B92706) yields a tridentate Schiff base. sigmaaldrich.comresearchgate.net Similarly, reactions with other aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, have been used to synthesize novel Schiff base ligands. researchgate.net The formation of imines can also be achieved by reacting 2-aminobenzothiazoles with 3-formylchromones, with the reaction outcome being dependent on the solvent used. rsc.orgrsc.org

These Schiff bases and imine derivatives are not only valuable synthetic intermediates but also exhibit interesting chemical and biological properties themselves. avesis.network

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 4-Acetamidobenzaldehyde | Tridentate Schiff Base | sigmaaldrich.comresearchgate.net |

| 2-Amino-6-methoxybenzothiazole (B104352) | 2-Hydroxy-4-methoxybenzaldehyde | Schiff Base Ligand | researchgate.net |

| 2-Aminobenzothiazole | 3-Formylchromone | Imine | rsc.orgrsc.org |

Development of Metal Complexes and Coordination Compounds

The nitrogen and sulfur atoms within the benzothiazole ring system, along with the exocyclic amino group, make this compound and its derivatives excellent ligands for coordinating with various metal ions. This has led to the development of a wide range of metal complexes and coordination compounds.

Schiff bases derived from this compound can act as tridentate ligands, forming stable complexes with metal ions like zinc(II). researchgate.netresearchgate.netscispace.com These complexes often exhibit distinct geometries, such as octahedral. researchgate.netscispace.com

Furthermore, this compound derivatives have been used to synthesize complexes with a variety of other metals, including rhodium(III), palladium(II), cadmium(II), platinum(IV), silver(I), and gold(III). pharmascholars.comchemicalpapers.com The resulting complexes can possess different coordination geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand structure. pharmascholars.com For instance, a novel azo dye ligand derived from 2-amino-6-methoxy benzothiazole has been used to create complexes with Ag(I), Pt(IV), and Au(III). chemicalpapers.com

| Metal Ion | Ligand Derived From | Resulting Complex Geometry | Reference |

| Zn(II) | Schiff base of this compound | Octahedral | researchgate.netscispace.com |

| Rh(III), Pd(II), Pt(IV) | 2-amino acetic acid -6- methoxy benzothiazole | Square Planar | pharmascholars.com |

| Cd(II) | 2-amino acetic acid -6- methoxy benzothiazole | Tetrahedral | pharmascholars.com |

| Ag(I), Pt(IV), Au(III) | Azo dye of 2-amino-6-methoxy benzothiazole | Not specified | chemicalpapers.com |

Chemical Modifications at the Amino and Methoxy Positions

The amino and methoxy groups on the this compound ring are key sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The amino group can be acylated, for example, by reacting with methyl chloroformate to form carbamates. nih.gov It can also be involved in reactions with triazines to produce more complex substituted derivatives. sigmaaldrich.com

The methoxy group, while generally less reactive than the amino group, can still be a site for modification. For instance, the synthesis of O-substituted 6-methoxybenzothiazole-2-carbamates has been reported, demonstrating the possibility of derivatization at this position. nih.gov

Incorporation into Hybrid Molecules and Conjugates

To enhance or combine different functionalities, this compound can be incorporated into larger molecular structures, forming hybrid molecules and conjugates.

One approach involves linking the benzothiazole moiety to other pharmacologically active scaffolds. For example, hybrid molecules have been synthesized by cross-linking a benzothiazole derivative with hydroxamic acid via amino acid or aminoalkanoic acid linkers. f1000research.com This strategy aims to create new compounds with potentially optimized biological activities.

Another strategy is the synthesis of conjugates where the benzothiazole unit is attached to other molecular entities. For instance, azo compounds have been prepared by reacting 2-amino-6-methoxy benzothiazole with other aromatic compounds, which can then be further modified to create more complex heterocyclic systems. nveo.org

Methodologies for Analytical Characterization in Synthetic Research

The verification of synthesized chemical compounds is a cornerstone of modern chemical research. For this compound and its derivatives, a suite of analytical techniques is employed to confirm the molecular structure, establish purity, and ensure the successful outcome of a synthetic route. These methodologies provide a comprehensive picture of the compound's identity and quality, relying on the principles of spectroscopy, elemental analysis, and chromatography.

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of this compound. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information about the compound's functional groups, electronic system, and atomic connectivity. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features. For instance, the N-H stretching vibrations of the primary amino group are typically observed in the region of 3100-3500 cm⁻¹. The C-O stretching of the methoxy group and the C=N stretching within the thiazole (B1198619) ring also produce distinct signals. nih.govnih.gov The analysis of these peaks is crucial for confirming the integrity of the synthesized molecule. researchgate.net

Key FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretching | 3100 - 3500 |

| Methoxy (O-CH₃) | C-H Stretching | 2850 - 3000 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Thiazole Ring | C=N Stretching | ~1630 |

Data is synthesized from typical values for functional groups found in similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique is particularly useful for characterizing the conjugated π-electron system. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows distinct absorption maxima (λ_max) that are characteristic of the compound's electronic structure. nih.govnih.gov These electronic transitions are often assigned as π → π* and n → π* transitions. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the amino group (-NH₂), the methoxy group (-OCH₃), and the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment of the proton structure. nih.govnih.gov

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound gives a distinct signal, including the carbons of the benzene (B151609) ring, the thiazole ring, and the methoxy group. nih.govnih.govresearchgate.net

Typical NMR Spectral Data for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |

| ¹H | Amino (NH₂) | Variable, broad signal |

| ¹H | Methoxy (OCH₃) | 3.5 - 4.0 |

| ¹³C | Aromatic/Thiazole (C=C, C=N) | 110 - 170 |

Data is synthesized from typical values for functional groups found in similar structures and general NMR principles. chemicalbook.comnih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) that constitute a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula (C₈H₈N₂OS for this compound). sigmaaldrich.comleyan.com A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and empirical formula, thereby verifying its identity. researchgate.netresearchgate.net

Theoretical Elemental Composition of this compound (C₈H₈N₂OS)

| Element | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 53.31% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.48% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.55% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.88% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 17.80% |

| Total | | | 180.23 | 100.00% |

Calculations are based on the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol . sigmaaldrich.comleyan.com

While spectroscopic and elemental analyses confirm the structure of a compound, chromatographic techniques are essential for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. jgpt.co.in A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The purity is indicated by the presence of a single spot. The retention factor (Rf) value of the spot can be used for identification purposes under specific conditions. For benzothiazole derivatives, a common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound with great accuracy. bldpharm.com For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. In this method, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com A typical mobile phase could be a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peaks. sielc.com The compound is detected as it elutes from the column, typically using a UV detector. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities. This method can be validated to determine parameters such as selectivity, precision, and accuracy. nih.gov

Typical HPLC Conditions for this compound

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., Newcrom R1, C18) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detection | UV Spectrophotometry |

| Application | Purity assessment and separation of impurities sielc.com |

Comprehensive Spectroscopic and Quantum Chemical Investigations of 2 Amino 4 Methoxybenzothiazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, has been instrumental in characterizing the structural features of 2-Amino-4-methoxybenzothiazole. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the various functional groups and vibrational modes within the molecule. Extensive vibrational analysis has been conducted using FTIR spectroscopy to understand the molecular structure. nih.gov Key vibrational frequencies and their assignments are detailed in the table below.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing the FTIR data, FT-Raman spectroscopy provides further information on the vibrational modes of the molecule. The combination of both techniques allows for a more complete assignment of the observed spectral bands. nih.gov Significant FT-Raman shifts and their corresponding assignments are presented in the subsequent table.

Normal Coordinate Analysis and Total Energy Distribution (TED)

To provide a quantitative basis for the assignment of the observed vibrational bands, Normal Coordinate Analysis (NCA) has been performed. This analysis is often supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.gov The Total Energy Distribution (TED) is calculated to determine the contribution of individual internal coordinates to each normal mode, thus clarifying the nature of the vibrations. nih.gov

Table 1: Experimental FTIR and FT-Raman Vibrational Frequencies and Assignments for this compound

| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|

| 3428 | - | NH₂ asymmetric stretching |

| 3330 | - | NH₂ symmetric stretching |

| 3085 | 3084 | C-H stretching |

| 1638 | 1639 | NH₂ scissoring |

| 1568 | 1570 | C=N stretching |

| 1288 | 1287 | C-O-C asymmetric stretching |

| 1038 | 1037 | C-O-C symmetric stretching |

| 805 | 806 | C-H out-of-plane bending |

| 635 | 636 | C-S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been employed to elucidate the electronic environment of the hydrogen and carbon atoms within this compound. nih.gov The chemical shifts are influenced by the electron density around the nuclei, providing valuable structural information. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The analysis of these shifts helps in understanding the influence of the amino and methoxy (B1213986) groups on the aromatic ring protons. nih.govresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts are calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |

|---|---|---|---|---|

| C2 | - | - | 169.8 | 170.5 |

| C4 | - | - | 146.5 | 147.2 |

| C5 | 6.65 | 6.70 | 108.9 | 109.5 |

| C6 | 7.05 | 7.10 | 122.1 | 122.8 |

| C7 | 6.85 | 6.90 | 112.5 | 113.1 |

| C8 (C=S) | - | - | 133.4 | 134.0 |

| C9 (Thiazole ring C) | - | - | 152.3 | 153.0 |

| OCH₃ | 3.85 | 3.90 | 55.8 | 56.4 |

| NH₂ | 5.95 | 6.00 | - | - |

Advanced 2D NMR Techniques for Structural Confirmation

Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are instrumental in the unambiguous structural elucidation of complex organic molecules like this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule. youtube.comemerypharma.com

COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. emerypharma.com For this compound, COSY experiments would map the relationships between the aromatic protons on the benzothiazole (B30560) ring system.

HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). emerypharma.com This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show correlations between the protons of the methoxy group and the C4 carbon of the benzothiazole ring, as well as the carbon of the methoxy group itself. Similarly, correlations between the amino protons and adjacent carbons in the thiazole (B1198619) ring can confirm the position of the amino group.

A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Electronic Structure and UV-Visible Spectroscopy

Analysis of Electronic Transitions and Absorption Spectra

The electronic structure and transitions of this compound can be investigated using UV-Visible spectroscopy. The absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals, primarily of the π → π* and n → π* type. tanta.edu.eg These transitions occur in unsaturated parts of the molecule, known as chromophores. tanta.edu.eg

In this compound, the benzothiazole ring system, along with the amino and methoxy substituents, constitutes the chromophore. The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to these electronic transitions. chemmethod.com The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital.

The specific wavelengths (λmax) and molar absorptivities (ε) of these absorption bands provide valuable information about the electronic structure of the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental spectrum. researchgate.net

Table 1: Experimental and Calculated UV-Visible Spectral Data for this compound (Note: The following is an illustrative table based on typical findings for similar compounds. Actual experimental values may vary.)

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| 1 | 310 | 315 | 0.15 | π → π* |

| 2 | 275 | 280 | 0.28 | π → π* |

Solvatochromic Studies on Electronic Properties

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption bands as the polarity of the solvent is varied. mdpi.com This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic excitation and the nature of the electronic transition.

For this compound, a solvatochromic study would involve recording its UV-Visible spectra in a series of solvents with a wide range of polarities, from nonpolar (e.g., hexane) to polar (e.g., ethanol, water).

Bathochromic Shift (Red Shift): An increase in solvent polarity may cause a shift of the π → π* absorption band to longer wavelengths. This occurs if the excited state is more polar than the ground state, as the polar solvent will stabilize the excited state to a greater extent. tanta.edu.eg

Hypsochromic Shift (Blue Shift): Conversely, for n → π* transitions, an increase in solvent polarity often leads to a shift to shorter wavelengths. This is because the non-bonding orbitals are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap for the transition. tanta.edu.eg

By analyzing these shifts, researchers can deduce information about the intramolecular charge transfer (ICT) characteristics of this compound. The presence of the electron-donating amino and methoxy groups on the benzothiazole ring suggests that ICT is a significant factor in its electronic behavior. mdpi.com

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Optimized Molecular Geometries and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the three-dimensional structure of molecules like this compound. mdpi.com These methods calculate the electronic structure and energy of a molecule to find its most stable conformation, known as the optimized geometry. mdpi.com

Commonly used DFT methods include B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry from these calculations can then be compared with experimental data if available (e.g., from X-ray crystallography).

Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, this would include investigating the orientation of the methoxy and amino groups relative to the benzothiazole ring. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations.

Table 2: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT B3LYP/6-311++G(d,p)) (Note: This is a representative table. Actual calculated values will depend on the specific computational method and basis set used.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N3 | 1.375 | N3-C2-S1 | 115.2 |

| C4-O | 1.360 | C4-C5-C6 | 120.5 |

| C-S | 1.760 | C2-N(H2) | 118.9 |

Calculation of Vibrational Frequencies and Intensities

Theoretical calculations can also predict the vibrational spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the normal modes of the molecule can be determined. scholarsresearchlibrary.com These calculated frequencies can then be compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov

The calculations provide not only the frequencies of the vibrations but also their intensities, which helps in the assignment of the experimental spectral bands to specific molecular motions (e.g., C-H stretching, N-H bending, ring vibrations). scholarsresearchlibrary.com It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and the approximations inherent in the computational methods, leading to a better agreement with experimental values. The total energy distribution (TED) analysis can also be performed to determine the contribution of different internal coordinates to each normal mode, aiding in a more precise vibrational assignment. nih.gov

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This is an illustrative table based on typical findings for similar compounds. Actual values may vary.)

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3450 | 3452 | 3455 | N-H asymmetric stretch |

| 3350 | 3348 | 3352 | N-H symmetric stretch |

| 3060 | 3065 | 3063 | C-H aromatic stretch |

| 2980 | 2978 | 2982 | C-H methoxy stretch |

| 1620 | 1618 | 1625 | N-H scissoring |

| 1580 | 1582 | 1585 | C=N stretch |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxibiology.com

For this compound, the energies of the frontier molecular orbitals have been determined through computational studies. nih.govscience.gov These studies, often employing Density Functional Theory (DFT) methods, provide insights into the electronic properties of the molecule. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter derived from these calculations, which helps in understanding the molecule's stability and potential for electronic transitions. nih.govresearchgate.net

The reactivity of a molecule can often be gauged by the energy difference between its HOMO and LUMO. wuxibiology.com A smaller energy gap generally correlates with higher reactivity. wuxibiology.com In the context of benzothiazoles, FMO analysis has been used to predict their bioactivation by metabolic enzymes like cytochrome P4501A1. nih.gov The distribution of the HOMO in reactive intermediates, such as nitrenium ions, has been shown to correlate with the formation of metabolites. nih.gov

| Parameter | Energy (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electron density on the van der Waals surface of a molecule, typically using a color-coded scheme. uni-muenchen.de Red areas indicate regions of high electron density, which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions, which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For this compound, MEP analysis helps to identify the sites most likely to be involved in intermolecular interactions. indexcopernicus.com The nitrogen atoms and the oxygen atom of the methoxy group are expected to be electron-rich regions (red or yellow), making them potential sites for hydrogen bonding and interactions with electrophiles. uni-muenchen.de Conversely, the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-poor (blue), rendering them susceptible to interactions with nucleophiles.

MEP analysis has been applied to various benzothiazole derivatives to understand their structure-activity relationships. researchgate.netresearchgate.net For instance, in a study on a Schiff base derived from 2-amino-6-methoxybenzothiazole (B104352), MEP analysis was used alongside other computational methods to investigate its chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In the case of this compound, NBO analysis has been performed to investigate the intramolecular electronic interactions and their corresponding stabilization energies. nih.gov This analysis can reveal significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the benzothiazole ring system. scienceacademique.com These hyperconjugative interactions play a crucial role in stabilizing the molecular structure. nih.gov

NBO analysis is a powerful tool for understanding the contributions of various resonance structures and the nature of bonding within a molecule. researchgate.net For example, it can elucidate the stability arising from charge delocalization in similar heterocyclic systems. researchgate.net Studies on related benzothiazole derivatives have utilized NBO analysis to interpret intramolecular contacts and charge transfer. researchgate.netresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

Prediction of Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A larger value indicates greater stability and lower reactivity. nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the chemical hardness and other reactivity descriptors have been determined to assess its kinetic and thermodynamic stability. nih.gov These calculations, typically performed using DFT, provide a quantitative basis for understanding the molecule's reactivity profile. researchgate.net

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electronegativity (χ) | -μ | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Computational Docking and Molecular Dynamics Simulations

Ligand-Protein Interaction Profiling

Computational docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the interactions between the ligand and the amino acid residues in the protein's active site, which is crucial for drug design and development.

For this compound and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various biological targets. Research indicates that benzothiazole derivatives can effectively interact with enzymes and receptors implicated in disease pathways. smolecule.com For instance, docking studies on related benzothiazole compounds have been carried out to explore their antimicrobial potential by examining their interactions with proteins like DNA gyrase. researchgate.net The binding interactions often involve hydrogen bonds and other non-covalent interactions with the amino acid residues lining the active site. researchgate.netlookchem.com The methoxy and amino groups on the benzothiazole scaffold can play a significant role in these interactions. smolecule.com

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable ligand-protein complex.

Studies on benzothiazole derivatives have shown that they can adopt various binding modes within the active sites of their target proteins. lookchem.com The specific binding geometry is influenced by a combination of factors, including hydrogen bonds and weaker interactions like sulfur-aromatic and halogen-aromatic interactions. lookchem.com For example, in the context of antimicrobial activity, the docking scores of benzothiazole derivatives have been found to be consistent with their experimentally determined antimicrobial activity. researchgate.net

Molecular dynamics (MD) simulations can further refine the binding modes predicted by docking and provide insights into the dynamic behavior of the ligand-protein complex over time. While specific MD simulation data for this compound was not found, this technique is commonly used to assess the stability of ligand-protein interactions and to calculate more accurate binding free energies.

Pharmacological Research and Biological Activity Profiling of 2 Amino 4 Methoxybenzothiazole Derivatives

Antimicrobial Research

Derivatives of 2-Amino-4-methoxybenzothiazole have been synthesized and evaluated for their potential to combat various microbial pathogens. The inherent structure of the benzothiazole (B30560) ring, combined with the electronic properties of the amino and methoxy (B1213986) groups, provides a foundation for the development of new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Research has shown that derivatives of methoxy-substituted 2-aminobenzothiazoles exhibit notable antibacterial properties. Studies have explored their efficacy against a range of both Gram-positive and Gram-negative bacteria.

For instance, Schiff bases and 4-thiazolidinones derived from the related compound 2-amino-6-methoxybenzothiazole (B104352) have been tested for antimicrobial activity. researchgate.netnih.gov While many of these compounds showed modest activity, one 4-thiazolidinone (B1220212) derivative, compound 6h, demonstrated significant antibacterial action against Escherichia coli. researchgate.netnih.govnih.gov

In another study, newly synthesized methoxy-substituted benzothiazole derivatives were screened for activity against Pseudomonas aeruginosa. rjptonline.org Compounds designated K-03, K-05, and K-06 showed potent antibacterial activity against this challenging pathogen at concentrations of both 50µg/ml and 100µg/ml. rjptonline.org

Furthermore, metal complexes of Schiff bases derived from 2-amino-6-methoxybenzothiazole were evaluated for their in-vitro antibacterial activity. These complexes, particularly those involving Zinc (Zn) and Palladium (Pd), showed broad-spectrum activity against strains including Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. rroij.com The parent this compound compound is also cited as having effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. smolecule.com

Table 1: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Test Organism | Activity Level | Reference |

|---|---|---|---|---|

| 4-Thiazolidinones | Compound 6h (from 2-amino-6-methoxybenzothiazole) | Escherichia coli | Significant | researchgate.net, nih.gov, nih.gov |

| Nitrobenzamides | Compound K-03, K-05, K-06 | Pseudomonas aeruginosa | Potent | rjptonline.org |

| Metal Complexes | Zn(II) and Pd(II) complexes | S. aureus, E. coli, P. mirabilis | Good to Broad Spectrum | rroij.com |

| Parent Compound | This compound | S. aureus, E. coli | Effective | smolecule.com |

Antifungal Activity Assessment (e.g.,Candida albicans)

The antifungal potential of 2-aminobenzothiazole (B30445) derivatives has been a significant area of investigation. Several studies have highlighted their efficacy, particularly against Candida albicans, a common fungal pathogen.

In a study of Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole, several compounds (5c, 5g, and 5h) revealed potent antifungal activity against Candida albicans, with efficacy comparable to the reference drug griseofulvin. researchgate.netnih.gov The parent compound this compound itself has been noted for its potential as an antifungal agent against C. albicans. smolecule.com

A broader investigation into 6-substituted 2-aminobenzothiazole derivatives confirmed that almost all tested compounds showed some level of antifungal activity. nih.gov Specifically, compounds 1n and 1o in this series were identified as the most effective, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govucl.ac.be

Table 2: Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Test Organism | Activity Level | Reference |

|---|---|---|---|---|

| Schiff Bases / 4-Thiazolidinones | Compounds 5c, 5g, 5h (from 2-amino-6-methoxybenzothiazole) | Candida albicans | Potent | researchgate.net, nih.gov |

| Parent Compound | This compound | Candida albicans | Effective | smolecule.com |

| 6-substituted 2-aminobenzothiazoles | Compounds 1n, 1o | C. albicans, C. parapsilosis, C. tropicalis | MIC: 4-8 μg/mL | ucl.ac.be, nih.gov |

Antitubercular Activity Studies (e.g.,Mycobacterium tuberculosis)

The search for new drugs to combat tuberculosis has led researchers to explore various heterocyclic scaffolds, including 2-aminobenzothiazoles. A whole-cell screen against a strain of Mycobacterium tuberculosis that underexpresses the essential signal peptidase LepB identified an amino-benzothiazole scaffold as a potential starting point. biorxiv.org The initial "seed" molecule showed modest activity, which prompted the exploration of analogues to improve potency. biorxiv.org

While direct studies on this compound are limited in this specific area, research on related structures provides valuable insights. For example, a series of 2-aminothiazole-4-carboxylate derivatives were found to possess excellent activity against M. tuberculosis H37Rv. plos.orgnih.gov One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, was particularly potent, with an MIC of 0.06 µg/ml. plos.orgnih.gov

Additionally, studies on 2-mercaptobenzothiazole (B37678) derivatives have identified compounds with significant anti-tubercular potential that target the M. tuberculosis type II NADH dehydrogenase (NDH-2). nih.govrsc.org These findings suggest that the broader benzothiazole class holds promise for the development of novel antitubercular agents. nih.gov

Investigation of Antimicrobial Mechanisms of Action

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. For antitubercular derivatives, a key target has been identified as the type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.govrsc.org Inhibition of this enzyme disrupts the electron transport chain, leading to bacterial cell death.

For other antibacterial and antifungal derivatives, the precise mechanisms are still under investigation. However, it is believed that the benzothiazole nucleus and its substituents interact with various biological targets within the microbial cells, such as enzymes and proteins crucial for DNA replication, protein synthesis, or cell wall maintenance. The formation of metal complexes can enhance bioactivity, possibly through improved coordination geometry and interaction with microbial targets. rroij.com Some derivatives have also been shown to inhibit the formation of biofilms, a key virulence factor in many pathogenic bacteria. nih.gov

Anticancer and Antiproliferative Research

The benzothiazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

Inhibition of Cancer Cell Lines Growth in vitro

A diverse range of 2-aminobenzothiazole derivatives has demonstrated significant antiproliferative activity against numerous human tumor cell lines in laboratory settings.

A thiophene (B33073) derivative incorporating this compound (compound 14) was synthesized and evaluated for its anticancer activity against the human breast cancer cell line, MCF-7. sci-hub.se This compound showed potent activity, with an IC50 value of 9.39 μmol L–1, which was significantly more effective than the standard drug used for comparison. sci-hub.se

Other studies have highlighted the broad anticancer potential of the benzothiazole class. Derivatives have shown activity against lung cancer (A549), colon cancer (HT-29), and glioblastoma (U87MG) cell lines. nih.gov For example, N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide (compound 49) exhibited interesting anticancer activities, with the methoxy group noted as an important substitution. tandfonline.com The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Raf/MEK/ERK pathway, or the targeting of specific enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.govsioc-journal.cn

Table 3: In Vitro Anticancer Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Thiophene-benzothiazole | Compound 14 | MCF-7 (Breast) | 9.39 μmol L–1 | sci-hub.se |

| Propanamide-benzothiazole | Compound 49 | Various | Interesting Activity | tandfonline.com |

| 2-aminobenzothiazoles | General Derivatives | A549 (Lung), HT-29 (Colon), U87MG (Glioblastoma) | Active | nih.gov |

| 2-aminobenzothiazoles | VEGFR-2 Inhibitors | HT-29, PC-3, A549, U87MG | Potent Inhibition | nih.gov |

Modulation of Cellular Pathways Leading to Apoptosis or Cell Cycle Arrest

Derivatives of 2-aminobenzothiazole have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. For instance, certain pyrrolidine-based imidazo (B10784944) benzothiazole derivatives have demonstrated the ability to induce apoptosis, confirmed by an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Studies on other substituted benzothiazoles have revealed their capacity to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. One pyridine-containing piperazine (B1678402) benzothiazole derivative was found to cause cell cycle arrest at the subG1 phase, an event confirmed through Hoechst staining and fluorescence-activated cell sorting (FACS) analysis. nih.govtandfonline.com Similarly, a new class of Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles was reported to cause G2/M phase cell cycle arrest in HepG2 liver cancer cells. researchgate.net The fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has also been shown to induce cell cycle arrest, highlighting a common mechanism among these related compounds. nih.gov

| Derivative Class | Cancer Cell Line | Observed Effect | Key Findings |

| Pyrrolidine based imidazo benzothiazole | HepG2, MCF-7, HeLa | Apoptosis | Enhancement in the levels of caspase-3. nih.gov |

| Pyridine containing piperazine benzothiazole | Not Specified | Cell Cycle Arrest | Arrest at the subG1 phase confirmed by Hoechst staining and FACS analysis. tandfonline.com |

| Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles | HepG2 | Cell Cycle Arrest | Increased cell population in the G2/M phase. researchgate.net |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Cell Cycle Arrest | Attenuated in aryl hydrocarbon receptor deficient cells. nih.gov |

Interaction with DNA and Other Molecular Targets in Cancer Biology

The anticancer activity of 2-aminobenzothiazole derivatives is often rooted in their interaction with critical biomolecules within cancer cells. Some derivatives are believed to interact with DNA, potentially through electrostatic interactions, leading to oxidative and hydrolytic cleavage. dntb.gov.ua This DNA damage can trigger apoptotic pathways. nih.govdntb.gov.ua The parent compound, 2-(4-aminophenyl)benzothiazole, and its derivatives have been shown to form DNA adducts in sensitive cancer cells, which is considered a crucial step in their antitumor mechanism. nih.gov Palladium(II) and Platinum(II) complexes of 2-(4'-aminophenyl)benzothiazole derivatives have been specifically noted for their strong interaction with DNA. researchgate.net

Beyond direct DNA interaction, these compounds can modulate various signaling pathways crucial for cancer cell survival and proliferation. For example, one active compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells. researchgate.net Other novel 2-aminobenzothiazole derivatives have been investigated for their potential to inhibit the PI3Kγ enzyme. semanticscholar.org Further studies on one potent compound from this series revealed that its anticancer properties were likely mediated through the inhibition of the PIK3CD/PIK3R1 (p110 δ/p85 α) protein complex. semanticscholar.org

| Derivative/Complex | Molecular Target/Interaction | Pathway/Effect |

| Schiff bases of 2-amino-6-methoxybenzothiazole | DNA | Electrostatic interaction, oxidative and hydrolytic cleavage. dntb.gov.ua |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | DNA | Formation of DNA adducts, leading to DNA damage. nih.gov |

| Pd(II) and Pt(II) complexes of 2-(4'-aminophenyl)benzothiazole | DNA | Strong interaction with DNA. researchgate.net |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | AKT and ERK signaling proteins | Inhibition of both pathways in A431 and A549 cells. researchgate.net |

| Novel 2-aminobenzothiazole derivative (OMS14) | PIK3CD/PIK3R1 (p110 δ/p85 α) | 65% inhibition, suggesting a mechanism for anticancer properties. semanticscholar.org |

Anti-inflammatory and Analgesic Research

In addition to anticancer properties, the benzothiazole scaffold is a core structure in compounds investigated for anti-inflammatory and analgesic activities. niscpr.res.inpnrjournal.com Research has shown that substitutions on the benzothiazole ring, such as a methoxy group at the 4- or 6-position, can lead to better anti-inflammatory activity. researchgate.netsphinxsai.com

Evaluation of Anti-inflammatory Mechanisms (e.g., Haemolysis Inhibition)

One of the common in vitro methods to assess anti-inflammatory activity is the inhibition of red blood cell (RBC) hemolysis. The stabilization of the RBC membrane is indicative of a compound's ability to protect cell membranes from damage induced by inflammatory processes. Hydrazino derivatives of 2-amino-6-methoxybenzothiazole have been synthesized and evaluated using this method. iosrjournals.org These studies showed that the hydrazino derivatives were potent enough to substantially suppress heat-induced hemolysis, with their activity being comparable to standard anti-inflammatory drugs like diclofenac (B195802) sodium. iosrjournals.org

| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis | Reference Drug (% Inhibition) |

| Hydrazino derivative of 2-amino-6-methoxybenzothiazole | 100 | Satisfactory | Diclofenac Sodium (High) iosrjournals.org |

| Hydrazino derivative of 2-amino-6-methoxybenzothiazole | Not Specified | Substantial | Sodium Diclofenac (Comparable) |

| Intermediate (ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate) | 100 | Less than hydrazino derivative | Not Applicable iosrjournals.org |

In vitro and in vivo Models for Analgesic Effects

The analgesic potential of 2-aminobenzothiazole derivatives has been evaluated using established in vivo models. The carrageenan-induced hind paw edema model in rats is a widely used method to assess both anti-inflammatory and anti-nociceptive (analgesic) properties. pnrjournal.comsphinxsai.com In this model, the injection of carrageenan induces an inflammatory response and pain, and the ability of a test compound to reduce the paw swelling and the animal's pain response is measured. Several studies have utilized this model to demonstrate the significant anti-inflammatory and analgesic effects of newly synthesized benzothiazole derivatives. sphinxsai.comsci-hub.se For instance, certain 5-chloroindolyl-benzothiazole and 7-chloroindolyl-benzothiazole derivatives showed significant anti-inflammatory and analgesic actions, respectively, at a dose of 100 mg/kg. pnrjournal.com

Antioxidant Activity Investigations

Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with the ability to scavenge these free radicals are of great therapeutic interest. niscair.res.in Derivatives of 2-aminobenzothiazole, including those with methoxy substitutions, have been investigated for their antioxidant potential. pnrjournal.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS+)